molecular formula C11H21N3O3 B13426613 (Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide

Cat. No.: B13426613
M. Wt: 243.30 g/mol
InChI Key: QAHQZNZOUXFWJR-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[55]undecan-8-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for new antituberculosis drugs .

Industry

In the industrial sector, (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide can be used in the production of various biologically active compounds. Its versatility and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, preventing its function and thereby inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide stands out due to its specific functional groups and the ability to inhibit the MmpL3 protein. This makes it particularly valuable in the development of new antituberculosis therapies .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanimidamide

InChI

InChI=1S/C11H21N3O3/c12-10(13-16)7-14-4-1-3-11(8-14)6-9(15)2-5-17-11/h9,15-16H,1-8H2,(H2,12,13)

InChI Key

QAHQZNZOUXFWJR-UHFFFAOYSA-N

Isomeric SMILES

C1CC2(CC(CCO2)O)CN(C1)C/C(=N/O)/N

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)CC(=NO)N

Origin of Product

United States

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